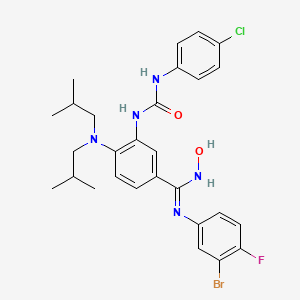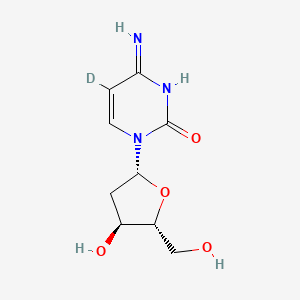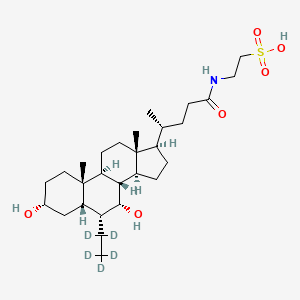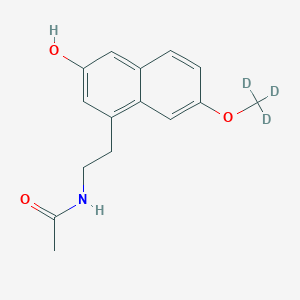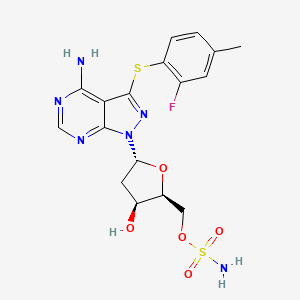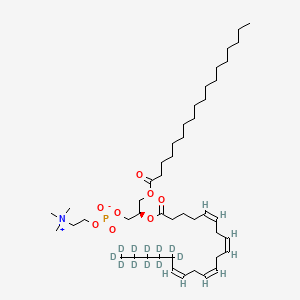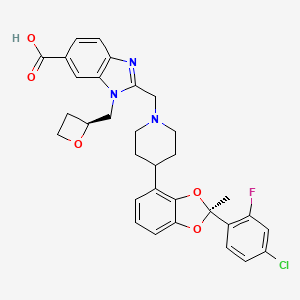
GLP-1 receptor agonist 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 9 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose homeostasis by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood sugar levels and promote weight loss .
Preparation Methods
The synthesis of glucagon-like peptide-1 receptor agonist 9 involves several steps, including peptide synthesis and purification. Common methods for synthesizing glucagon-like peptide-1 receptor agonists include solid-phase peptide synthesis and liquid-phase peptide synthesis. These methods involve the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography .
Industrial production methods for glucagon-like peptide-1 receptor agonists often involve the use of recombinant DNA technology. This process includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation, purification, and formulation .
Chemical Reactions Analysis
Glucagon-like peptide-1 receptor agonist 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 9 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose homeostasis and its effects on various tissues .
In medicine, glucagon-like peptide-1 receptor agonist 9 is used to develop treatments for type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events . Additionally, it is being explored for its potential in treating other conditions, such as non-alcoholic fatty liver disease and polycystic ovary syndrome .
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 9 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Upon binding, the receptor activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
These effects include enhancing insulin secretion, inhibiting glucagon release, slowing gastric emptying, and promoting satiety. By improving glucose homeostasis and reducing food intake, glucagon-like peptide-1 receptor agonist 9 helps manage blood sugar levels and body weight in individuals with type 2 diabetes .
Comparison with Similar Compounds
Glucagon-like peptide-1 receptor agonist 9 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. These compounds share a common mechanism of action but differ in their pharmacokinetic properties, such as half-life and route of administration .
For example, exenatide is administered twice daily, while liraglutide and semaglutide are administered once daily and once weekly, respectively . Glucagon-like peptide-1 receptor agonist 9 may offer unique advantages in terms of efficacy, safety, and patient compliance compared to these other compounds .
Similar Compounds
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Lixisenatide
- Tirzepatide
Properties
Molecular Formula |
C32H31ClFN3O5 |
|---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H31ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1 |
InChI Key |
PVJIBTUECCAKKZ-ICACTRECSA-N |
Isomeric SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


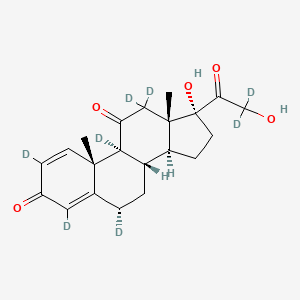
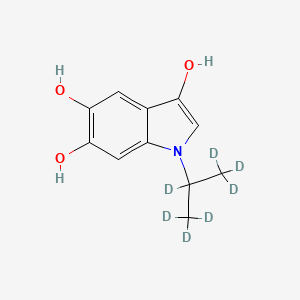

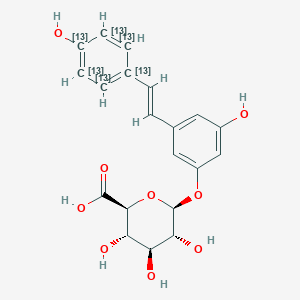
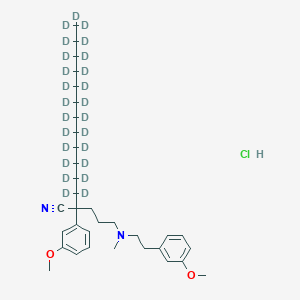
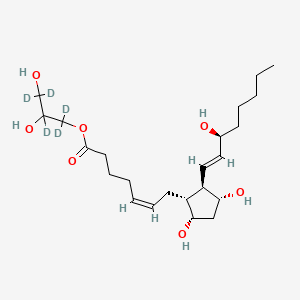
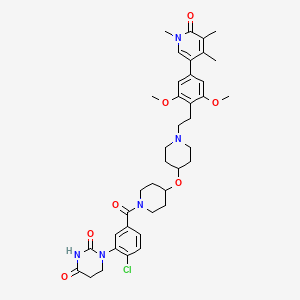
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
